molecular formula C15H11ClN2O3S B11521661 N'-(3-chloro-1-benzothiophene-2-carbonyl)-2-methylfuran-3-carbohydrazide

N'-(3-chloro-1-benzothiophene-2-carbonyl)-2-methylfuran-3-carbohydrazide

Cat. No.: B11521661
M. Wt: 334.8 g/mol
InChI Key: DIYDYIQNUZDXIK-UHFFFAOYSA-N
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Description

N’-(3-chloro-1-benzothiophene-2-carbonyl)-2-methylfuran-3-carbohydrazide is an organic compound with a complex structure that includes a benzothiophene ring, a furan ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-1-benzothiophene-2-carbonyl)-2-methylfuran-3-carbohydrazide typically involves multiple steps, starting with the preparation of 3-chloro-1-benzothiophene-2-carbonyl chloride. This intermediate is then reacted with 2-methylfuran-3-carbohydrazide under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-1-benzothiophene-2-carbonyl)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-(3-chloro-1-benzothiophene-2-carbonyl)-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-1-benzothiophene-2-carbonyl)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    N-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamothioyl]pentanamide: Another compound with a similar benzothiophene core.

Properties

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

N'-(3-chloro-1-benzothiophene-2-carbonyl)-2-methylfuran-3-carbohydrazide

InChI

InChI=1S/C15H11ClN2O3S/c1-8-9(6-7-21-8)14(19)17-18-15(20)13-12(16)10-4-2-3-5-11(10)22-13/h2-7H,1H3,(H,17,19)(H,18,20)

InChI Key

DIYDYIQNUZDXIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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